molecular formula C14H17NO2 B2383167 1-[3-(Methoxymethyl)-3-phenylazetidin-1-yl]prop-2-en-1-one CAS No. 2176843-61-9

1-[3-(Methoxymethyl)-3-phenylazetidin-1-yl]prop-2-en-1-one

Cat. No.: B2383167
CAS No.: 2176843-61-9
M. Wt: 231.295
InChI Key: XPHCABFNPZHVGV-UHFFFAOYSA-N
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Description

1-[3-(Methoxymethyl)-3-phenylazetidin-1-yl]prop-2-en-1-one is a synthetic organic compound characterized by its unique azetidine ring structure.

Preparation Methods

The synthesis of 1-[3-(Methoxymethyl)-3-phenylazetidin-1-yl]prop-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as methoxymethyl chloride and phenylazetidine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride to facilitate the formation of the azetidine ring.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[3-(Methoxymethyl)-3-phenylazetidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: The azetidine ring allows for nucleophilic substitution reactions, where halogens or other functional groups can be introduced.

Scientific Research Applications

1-[3-(Methoxymethyl)-3-phenylazetidin-1-yl]prop-2-en-1-one has been explored for its potential in various scientific research applications:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: It has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.

    Industry: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[3-(Methoxymethyl)-3-phenylazetidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound is known to bind to certain enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

When compared to similar compounds, 1-[3-(Methoxymethyl)-3-phenylazetidin-1-yl]prop-2-en-1-one stands out due to its unique azetidine ring structure:

    Similar Compounds: Compounds such as 3-(prop-1-en-2-yl)azetidinones and quinolone-based derivatives share some structural similarities.

    Uniqueness: The presence of the methoxymethyl group and the phenylazetidine moiety confer distinct chemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[3-(methoxymethyl)-3-phenylazetidin-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-3-13(16)15-9-14(10-15,11-17-2)12-7-5-4-6-8-12/h3-8H,1,9-11H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPHCABFNPZHVGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CN(C1)C(=O)C=C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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